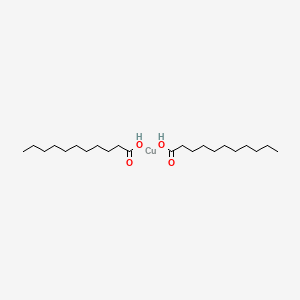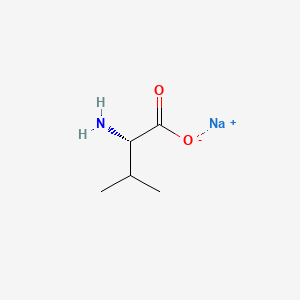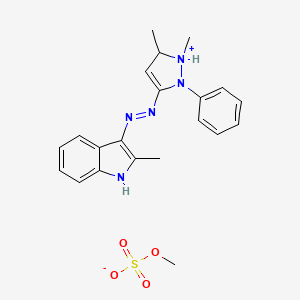
Bis(undecanoyloxy)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper undecylenate is a chemical compound that combines copper with undecylenic acid. It is primarily known for its antifungal properties and is used in various medical and industrial applications. The compound is often found in topical ointments and creams designed to treat fungal infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper undecylenate is synthesized by reacting undecylenic acid with a copper salt, such as copper sulfate. The reaction typically occurs in an aqueous medium, where the undecylenic acid is neutralized with a base like sodium hydroxide to form the sodium salt of undecylenic acid. This sodium salt then reacts with the copper salt to form copper undecylenate.
Industrial Production Methods
Industrial production of copper undecylenate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified and formulated into various products, such as ointments and creams.
Analyse Chemischer Reaktionen
Types of Reactions
Copper undecylenate undergoes several types of chemical reactions, including:
Oxidation: Copper undecylenate can be oxidized to form copper oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield copper metal and undecylenic acid.
Substitution: Copper undecylenate can participate in substitution reactions where the copper ion is replaced by another metal ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like zinc sulfate or calcium chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Copper oxide and other copper salts.
Reduction: Copper metal and undecylenic acid.
Substitution: Zinc undecylenate or calcium undecylenate, depending on the substituting metal.
Wissenschaftliche Forschungsanwendungen
Copper undecylenate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Incorporated into topical treatments for fungal infections like athlete’s foot and ringworm.
Industry: Used in the formulation of antifungal coatings and paints.
Wirkmechanismus
Copper undecylenate exerts its antifungal effects by disrupting the cell membrane of fungi. The copper ions interfere with the integrity of the fungal cell membrane, leading to cell lysis and death. Additionally, undecylenic acid inhibits the morphogenesis of fungi, preventing the transition from yeast to hyphal form, which is crucial for fungal virulence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc undecylenate
- Calcium undecylenate
- Undecylenic acid
Uniqueness
Copper undecylenate is unique due to the combined antifungal properties of copper and undecylenic acid. While zinc and calcium undecylenates also possess antifungal properties, copper undecylenate is often more effective due to the additional antimicrobial activity of copper ions .
Eigenschaften
Molekularformel |
C22H44CuO4 |
|---|---|
Molekulargewicht |
436.1 g/mol |
IUPAC-Name |
copper;undecanoic acid |
InChI |
InChI=1S/2C11H22O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2-10H2,1H3,(H,12,13); |
InChI-Schlüssel |
VEPVQOWJBBZJSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)O.CCCCCCCCCCC(=O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)




![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
